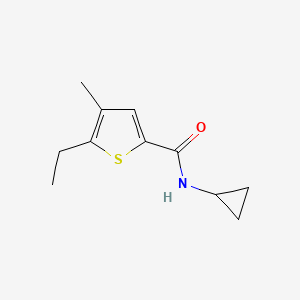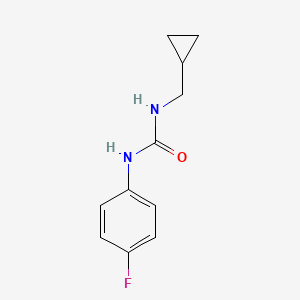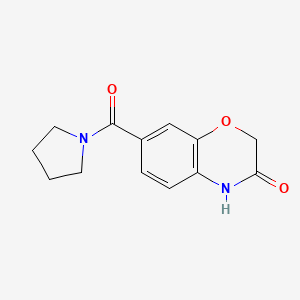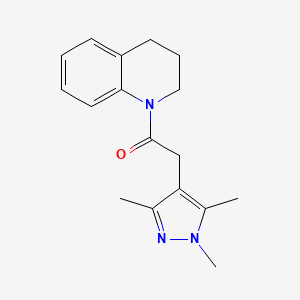
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of certain neurotransmitters in the brain. Specifically, it has been shown to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide has been shown to produce a range of biochemical and physiological effects. In animal studies, this compound has been found to reduce seizure activity, alleviate pain, and reduce inflammation. In addition, it has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is its potent pharmacological activity. This makes it an ideal candidate for use in preclinical studies aimed at evaluating the efficacy of novel therapeutic agents. However, one of the main limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the exploration of the compound's potential applications in the treatment of other neurological disorders such as epilepsy and multiple sclerosis. In addition, there is also a need for further studies aimed at elucidating the precise mechanism of action of this compound, which could help to inform the development of more effective therapeutic agents.
In conclusion, N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide is a promising compound with potential applications in medicinal chemistry. It has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities, and has also shown promise in the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide can be achieved through several methods. One of the most commonly used methods is the reaction of 5-ethyl-4-methylthiophene-2-carboxylic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The reaction mixture is then subjected to purification by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. In addition, this compound has also shown promise in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-3-9-7(2)6-10(14-9)11(13)12-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHFKWLHAWHXNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(S1)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-ethyl-4-methylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)



![[5-(2-Fluorophenyl)furan-2-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7474935.png)




![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

